N-(Piperidin-4-yl)pyrimidin-2-amine
Overview
Description
“N-(Piperidin-4-yl)pyrimidin-2-amine” is a compound with the CAS Number: 69385-85-9. It has a molecular weight of 178.24 . It is an off-white to yellow solid at room temperature .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)pyrimidin-2-amine” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“N-(Piperidin-4-yl)pyrimidin-2-amine” is an off-white to yellow solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Antibacterial Activity
N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antibacterial activity. Merugu, Ramesh, and Sreenivasulu (2010) conducted microwave-assisted synthesis of compounds including N-(Piperidin-4-yl)pyrimidin-2-amine derivatives and tested their antibacterial properties. This research highlights the potential of these compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
DNA Strand Breakage Studies
In a study focusing on DNA damage and sequencing, Mattes, Hartley, and Kohn (1986) explored the role of piperidine, a closely related compound, in creating strand breaks in DNA at sites of damaged bases. They confirmed the mechanism by which piperidine creates strand breaks at sites of N7-guanine alkylations, which is critical for understanding DNA repair mechanisms (Mattes, Hartley, & Kohn, 1986).
Development of GPR119 Agonists
Kubo et al. (2021) focused on the design and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. This research is significant in the development of new therapeutic agents for metabolic disorders such as diabetes (Kubo et al., 2021).
Hypoglycemic Agents
Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which showed potential as dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. These findings contribute to the development of novel treatments for diabetes (Song et al., 2011).
Safety And Hazards
The safety information for “N-(Piperidin-4-yl)pyrimidin-2-amine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “N-(Piperidin-4-yl)pyrimidin-2-amine” and similar compounds could have potential future applications in the pharmaceutical industry.
properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSCRCCYZGOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593241 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)pyrimidin-2-amine | |
CAS RN |
69385-85-9 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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